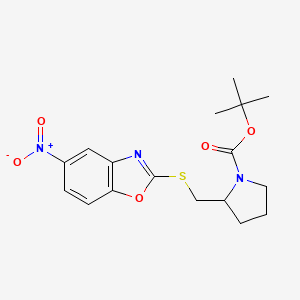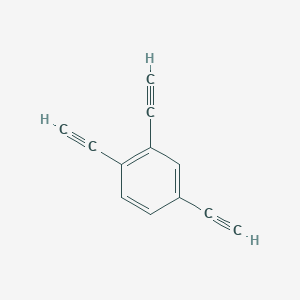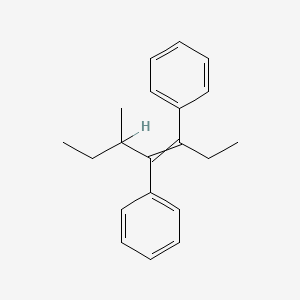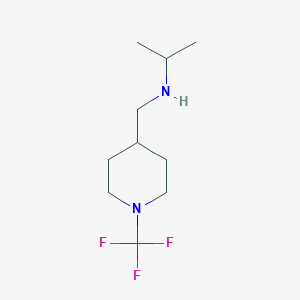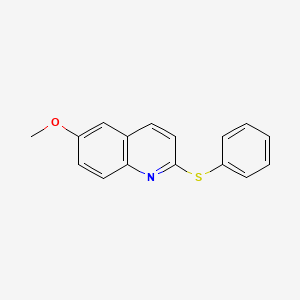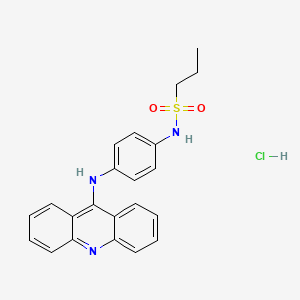
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with a hydroxyl group and a dimethylpentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxybenzoic acid with 2,4-dimethylpentanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid derivatives.
Reduction: Formation of 2-(3-hydroxyphenyl)-2,4-dimethylpentanol.
Substitution: Formation of methyl 2-(3-alkoxyphenyl)-2,4-dimethylpentanoate.
Scientific Research Applications
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenolic compound, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)-2,4-dimethylpentanoate
- Methyl 2-(3-methoxyphenyl)-2,4-dimethylpentanoate
- Methyl 2-(3-hydroxyphenyl)-2,4-dimethylhexanoate
Uniqueness
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate is unique due to the specific positioning of the hydroxyl group on the phenyl ring and the dimethylpentanoate chain. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate |
InChI |
InChI=1S/C14H20O3/c1-10(2)9-14(3,13(16)17-4)11-6-5-7-12(15)8-11/h5-8,10,15H,9H2,1-4H3 |
InChI Key |
PRDZDMCAHCBQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C1=CC(=CC=C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


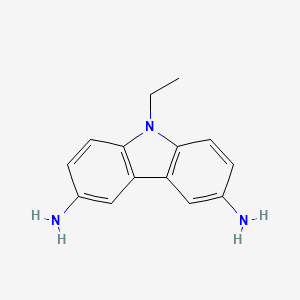
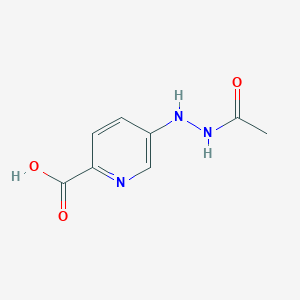
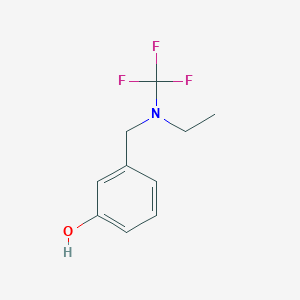
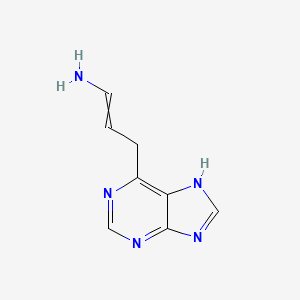
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
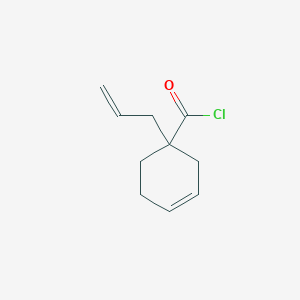

![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
